molecular formula C15H10ClN3O3S B2512169 7-chloro-4-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-2H-benzo[b][1,4]oxazin-3(4H)-one CAS No. 1105197-94-1

7-chloro-4-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-2H-benzo[b][1,4]oxazin-3(4H)-one

Cat. No.: B2512169
CAS No.: 1105197-94-1
M. Wt: 347.77
InChI Key: DMRSCHKSHPBCLX-UHFFFAOYSA-N
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Description

The compound 7-chloro-4-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-2H-benzo[b][1,4]oxazin-3(4H)-one belongs to the benzo[b][1,4]oxazin-3(4H)-one family, a heterocyclic scaffold known for diverse pharmacological applications . Its structure features:

  • A 7-chloro-substituted benzoxazinone core, which enhances electronic properties and binding interactions.
  • A methyl-linked 1,2,4-oxadiazol-5-yl group substituted at position 4, further modified with a thiophen-2-yl moiety.

Alkylation of the benzoxazinone core with a pre-formed oxadiazole-thiophene chloromethyl intermediate.

Base-mediated coupling (e.g., K₂CO₃) under reflux conditions .

Properties

IUPAC Name

7-chloro-4-[(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)methyl]-1,4-benzoxazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10ClN3O3S/c16-9-3-4-10-11(6-9)21-8-14(20)19(10)7-13-17-15(18-22-13)12-2-1-5-23-12/h1-6H,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMRSCHKSHPBCLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)N(C2=C(O1)C=C(C=C2)Cl)CC3=NC(=NO3)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of "7-chloro-4-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-2H-benzo[b][1,4]oxazin-3(4H)-one" often involves multi-step reactions:

  • Formation of the oxadiazole ring: This typically involves the cyclization of a suitable precursor, such as a hydrazide with a carboxylic acid derivative.

  • Incorporation of the thiophene group: This step involves coupling reactions, like the Suzuki-Miyaura or Stille coupling, to attach the thiophen-2-yl group.

  • Construction of the benzoxazine framework: This requires the condensation of an appropriate amino phenol with a chloroacetyl derivative.

Industrial Production Methods

Industrial production may streamline these synthetic routes to enhance yield and scalability:

  • Batch processing: is employed for precision and control over reaction conditions.

  • Continuous flow reactors: can be used to improve reaction efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: The compound may undergo oxidation at the thiophene ring, introducing sulfoxide or sulfone functionalities.

  • Reduction: Reduction reactions could target the oxadiazole ring or the benzoxazine core, potentially altering biological activity.

  • Substitution: Electrophilic and nucleophilic substitutions are feasible, particularly at the chloro and oxadiazole positions.

Common Reagents and Conditions

  • Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid under mild conditions.

  • Reduction: Employing agents like lithium aluminium hydride or sodium borohydride.

  • Substitution: Utilizing reagents like sodium methoxide or halogenated compounds under controlled temperatures.

Major Products

  • Sulfoxides and sulfones: from oxidation.

  • Reduced benzoxazine derivatives: from reduction.

  • Substituted oxadiazole derivatives: from substitution reactions.

Scientific Research Applications

Chemistry

The compound serves as a starting material for the synthesis of diverse derivatives, exploring new reactivity patterns and creating novel materials with specific properties.

Biology

In biological research, this compound's unique structure makes it a candidate for investigating enzyme interactions and metabolic pathways, potentially leading to new biotechnological applications.

Medicine

The biological activities of the compound's derivatives are of interest in drug development, particularly in fields such as oncology, antimicrobial research, and neurology.

Industry

In the industrial sector, this compound finds applications in the development of specialty chemicals, agrochemicals, and advanced materials.

Mechanism of Action

The compound’s mechanism of action is closely tied to its functional groups:

  • Interaction with biological targets: The oxadiazole ring may engage in hydrogen bonding and dipole interactions with proteins.

  • Pathways involved: The thiophene group can participate in π-π stacking and electron-rich interactions, influencing binding affinities and selectivity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Similarities

The target compound shares its benzoxazinone core with multiple derivatives, differing in substituents at position 4. Key analogs include:

Compound Name Substituent at Position 4 Biological Activity Molecular Weight (g/mol) Source
7-Chloro-4-((5-methylisoxazol-3-yl)methyl)-2H-benzo[b][1,4]oxazin-3(4H)-one 5-Methylisoxazol-3-yl Trypanosoma brucei N-Myristoyltransferase inhibition ~319.75
4-((5-Isobutyl-1,2,4-oxadiazol-3-yl)methyl)-2H-benzo[b][1,4]oxazin-3(4H)-one 5-Isobutyl-1,2,4-oxadiazol-3-yl Not explicitly stated (same study as ) ~315.35
Target Compound 3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl Hypothesized antiparasitic/anticancer ~377.81*
8-[(1R)-2-Azido-1-hydroxyethyl]-5-phenylmethoxy-4H-1,4-benzoxazin-3-one Azido-hydroxyethyl and benzyloxy groups Undisclosed (supplier catalog) 340.33

*Calculated molecular weight based on formula C₁₆H₁₁ClN₄O₃S.

Key Observations:
  • Substituent Impact : The thiophene-oxadiazole group in the target compound may enhance π-π stacking and hydrophobic interactions compared to isoxazole () or isobutyl () substituents.

Pharmacological Profiles

Antiparasitic Activity (Trypanosoma brucei Inhibition):
  • The analog in (5-methylisoxazole derivative) showed inhibitory activity against Trypanosoma brucei N-myristoyltransferase, a validated drug target .
  • Hypothesis : The target compound’s thiophene group could improve membrane permeability or enzyme binding due to sulfur’s electronegativity and aromaticity.
Anticancer Potential:
  • Benzo[b][1,4]oxazin-3(4H)-one derivatives in demonstrated anticancer activity via trifluoroacetic anhydride/phosphoric acid-mediated synthesis .
  • Hypothesis: The thiophene-oxadiazole moiety may synergize with the benzoxazinone core to disrupt cancer cell proliferation, though direct evidence is lacking.

Biological Activity

The compound 7-chloro-4-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-2H-benzo[b][1,4]oxazin-3(4H)-one is a novel synthetic derivative that has garnered interest due to its potential biological activities. The incorporation of the 1,2,4-oxadiazole and benzo[b][1,4]oxazine moieties suggests a multifaceted mechanism of action against various biological targets.

Synthesis and Characterization

The synthesis of the compound typically involves multi-step reactions starting from readily available precursors. Characterization is performed using techniques such as NMR (Nuclear Magnetic Resonance), HRMS (High-Resolution Mass Spectrometry), and IR (Infrared Spectroscopy) to confirm the structure and purity of the final product.

Anticancer Activity

Research indicates that compounds containing oxadiazole derivatives exhibit significant anticancer properties. For instance, studies have shown that similar oxadiazole derivatives can inhibit various cancer cell lines, including breast (MCF-7) and prostate (PC3) cancer cells. The compound's structure may allow it to interact with key signaling pathways involved in cancer progression, particularly through inhibition of VEGFR-II (Vascular Endothelial Growth Factor Receptor II), which is crucial for tumor angiogenesis.

Table 1: Cytotoxic Activity Against Cancer Cell Lines

CompoundCell LineIC50 (μM)
7-Chloro-4-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-2H-benzo[b][1,4]oxazin-3(4H)-oneMCF-7TBD
7-Chloroquinoline DerivativeMCF-76.502
7-Chloroquinoline DerivativePC311.751

Antimicrobial Activity

The compound's potential antimicrobial activity has been explored against various bacterial strains. The presence of the thiophene ring enhances its interaction with bacterial membranes, leading to increased efficacy.

Table 2: Antimicrobial Activity

CompoundBacterial StrainMIC (μg/mL)
7-Chloro-4-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-2H-benzo[b][1,4]oxazin-3(4H)-oneStaphylococcus aureusTBD
Compound with Thiophene RingStreptococcus pyogenes100

Antifungal Activity

Similar derivatives have shown antifungal properties against strains like Candida albicans. The activity is often measured in terms of Minimum Inhibitory Concentration (MIC).

Table 3: Antifungal Activity

CompoundFungal StrainMIC (μg/mL)
7-Chloro-4-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-2H-benzo[b][1,4]oxazin-3(4H)-oneCandida albicansTBD

The biological activity of this compound can be attributed to its ability to inhibit key enzymes and receptors involved in cell proliferation and survival. The 1,2,4-oxadiazole moiety is known for its role in modulating various biological pathways including:

  • Inhibition of Kinases : Targeting kinases involved in cancer cell signaling.
  • Antimicrobial Action : Disruption of bacterial cell wall synthesis.
  • Antifungal Mechanisms : Interference with fungal ergosterol biosynthesis.

Case Studies

Several studies have evaluated the efficacy of similar compounds in clinical settings or preclinical models:

  • Study on Anticancer Efficacy : A study demonstrated that derivatives with oxadiazole rings exhibited IC50 values comparable to standard chemotherapeutics.
  • Antimicrobial Screening : Another research evaluated a series of thiophene-containing oxadiazoles against E. coli and S. aureus, highlighting their potential as broad-spectrum antibiotics.

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